1-(4-Boronobenzoyl)piperidine-4-carboxylic acid
Description
1-(4-Boronobenzoyl)piperidine-4-carboxylic acid (CAS: 850593-02-1) is a piperidine derivative featuring a boronic acid-functionalized benzoyl group. Its molecular formula is C₁₃H₁₆BNO₅, with a molecular weight of 277.08 g/mol . The compound is stored under inert conditions to preserve its boronic acid moiety, which is sensitive to hydrolysis. It serves as a pharmaceutical intermediate and organic building block, with applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(4-boronobenzoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c16-12(9-1-3-11(4-2-9)14(19)20)15-7-5-10(6-8-15)13(17)18/h1-4,10,19-20H,5-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVWENBDSHRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657346 | |
| Record name | 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850593-02-1 | |
| Record name | 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-boronobenzoic acid and piperidine derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Boronobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles like amines or alcohols, forming substituted piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Boronobenzoyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of boron-containing compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving boron.
Mechanism of Action
The mechanism of action of 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid and its analogs:
Key Comparative Analysis
Electronic Effects and Reactivity
- Boronic Acid (Target Compound) : The boronic acid group (-B(OH)₂) enables unique reactivity, such as forming reversible covalent bonds with diols (e.g., sugars), making it valuable in sensor development or targeted drug delivery .
- Nitrobenzoyl (CAS 303994-58-3): The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution reactions and influencing pharmacokinetic properties .
Physicochemical Properties
- Solubility : The boronic acid group in the target compound may reduce solubility in aqueous media compared to the ethoxycarbonyl derivative (logS = -1.71 for the latter) .
- Lipophilicity : The trifluoromethylpyridyl analog (CAS 406476-31-1) exhibits higher lipophilicity due to the CF₃ group, favoring blood-brain barrier penetration .
Biological Activity
1-(4-Boronobenzoyl)piperidine-4-carboxylic acid (CAS No. 850593-02-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and as an antiviral agent. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₆BNO₅
- Molecular Weight : 277.08 g/mol
- Storage Conditions : Inert atmosphere, room temperature
The boron-containing moiety in this compound is believed to play a crucial role in its biological activity. Boron compounds have been shown to interact with biomolecules, potentially influencing various biochemical pathways. The specific mechanisms by which this compound exerts its effects are still under investigation, but it is hypothesized to involve modulation of enzyme activity and interference with cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a chemotherapeutic agent.
Table 1: Anticancer Activity Data
Antiviral Activity
In addition to its anticancer properties, the compound has shown promise as an antiviral agent. Preliminary data indicate that it may inhibit viral replication in cell cultures infected with coronaviruses.
Table 2: Antiviral Activity Data
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. SAR studies suggest that variations in the piperidine ring and the boron substituent can significantly impact potency and selectivity against different targets.
Case Studies
- Study on Anticancer Effects : A study conducted on MCF-7 cells revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.
- Antiviral Mechanisms : Research focusing on SARS-CoV-2 indicated that the compound inhibits viral replication post-entry, affecting the processing of viral polyproteins, which is critical for viral life cycle progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
